2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone
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Overview
Description
2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone is a complex organic compound with a unique structure that integrates elements of both benzoxazole and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone typically involves multiple steps:
Formation of Benzoxazole Moiety
Starting with o-aminophenol and a suitable aldehyde, condensation occurs under acidic conditions to form the benzoxazole ring.
Thiazole Formation
The thiazole ring is synthesized by the condensation of thioamide with α-bromoketone under basic conditions.
Linking via Sulfanyl Bridge
The final step involves linking the benzoxazole and thiazole rings through a sulfanyl (thiol) bridge using a sulfur donor like thiourea, followed by oxidative coupling.
Industrial Production Methods
Scaling up these reactions for industrial production involves optimization of reaction conditions to ensure high yield and purity. Continuous flow techniques and catalytic systems can be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation
Under oxidative conditions, the sulfanyl bridge can be converted to a sulfoxide or sulfone.
Reduction
Reduction can target the carbonyl group in the ethanone moiety, potentially leading to alcohol derivatives.
Substitution
Electrophilic or nucleophilic substitutions can occur on the benzoxazole and thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halides, organolithium compounds, Grignard reagents.
Major Products
Sulfoxides and Sulfones: : Resulting from oxidation.
Alcohol Derivatives: : Resulting from reduction.
Substituted Rings: : Resulting from various substitution reactions.
Scientific Research Applications
Chemistry
Used as a precursor for synthesizing complex molecules.
Acts as a ligand in coordination chemistry.
Biology
Shows potential in bioconjugation processes due to its reactive sites.
Medicine
Investigated for its antimicrobial and anticancer properties.
Functions as a building block for designing enzyme inhibitors.
Industry
Utilized in the development of organic electronic materials.
Acts as an intermediate in the production of advanced polymers.
Mechanism of Action
The effects of 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone are primarily mediated through its interaction with biological macromolecules. The compound's unique structure allows it to bind to specific enzymes or receptors, modulating their activity. Key pathways involve inhibition of bacterial enzymes, leading to antimicrobial effects, and disruption of cancer cell metabolism, contributing to its anticancer potential.
Comparison with Similar Compounds
Unique Features
The integration of both benzoxazole and thiazole rings provides a scaffold for diverse chemical reactivity.
The sulfanyl bridge adds additional sites for modification.
Similar Compounds
Benzoxazole Derivatives: : Known for their antimicrobial properties.
Thiazole Derivatives: : Widely used in pharmaceuticals for their therapeutic effects.
By comparison, 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone uniquely combines these features, making it a versatile compound for scientific exploration and application.
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S2/c1-12-17(25-18(20-12)13-7-3-2-4-8-13)15(22)11-24-19-21-14-9-5-6-10-16(14)23-19/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBILINMDTPQLEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)CSC3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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